![molecular formula C10H11N5O3S B2496869 5-{[(4-メチルフェニル)スルホニル]アミノ}-1H-1,2,3-トリアゾール-4-カルボキサミド CAS No. 58789-29-0](/img/structure/B2496869.png)

5-{[(4-メチルフェニル)スルホニル]アミノ}-1H-1,2,3-トリアゾール-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

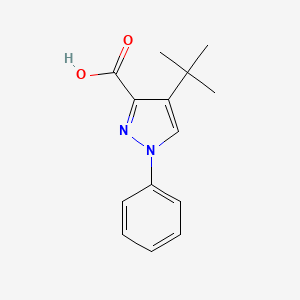

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H11N5O3S and its molecular weight is 281.29. The purity is usually 95%.

BenchChem offers high-quality 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 5-{[(4-メチルフェニル)スルホニル]アミノ}-1H-1,2,3-トリアゾール-4-カルボキサミドは、有望な抗菌活性を示しています。研究者は、細菌、真菌、その他の微生物に対するその有効性を調査してきました。 例えば、病原性細菌の増殖を阻害したり、バイオフィルム形成を防いだりする可能性があります .

- この化合物の構造的特徴は、それを癌研究のための興味深い候補にしています。科学者たちは、癌細胞株に対するその影響を調べ、その細胞毒性と抗癌剤としての可能性を評価してきました。 その作用機序を解明し、その有効性を最適化するには、さらなる研究が必要です .

- この化合物を含むトリアゾール誘導体は、創薬において重要な役割を果たしています。研究者たちは、それらの薬理学的特性、バイオアベイラビリティ、および生物学的標的との相互作用を調査しています。 この化合物のユニークな構造は、新規薬剤の設計に利点を提供する可能性があります .

- 酵素阻害剤は、生化学経路を理解し、治療薬を開発するための不可欠なツールです。 科学者たちは、5-{[(4-メチルフェニル)スルホニル]アミノ}-1H-1,2,3-トリアゾール-4-カルボキサミドが、プロテアーゼやキナーゼなどの特定の酵素を選択的に阻害できるかどうかを調査してきました .

- この化合物の単結晶構造は、X線結晶学を使用して決定されています。その結晶配列は、分子充填、分子間相互作用、および固体状態の特性についての洞察を提供します。 このような情報は、材料科学や結晶工学にとって貴重です .

- 研究者は、この化合物の生体分子との反応性を調査してきました。それは生体共役のためのビルディングブロックとして役立ち、特定のタンパク質、ペプチド、または核酸に官能基またはラベルを付加することを可能にします。 これらの生体共役は、診断、イメージング、および標的薬物送達において応用されています .

抗菌活性

抗癌の可能性

トリアゾール系薬剤開発

酵素阻害研究

材料科学と結晶学

化学生物学と生体共役

将来の方向性

The 1,2,4-triazole-containing scaffolds, like our compound, have attracted significant attention due to their widespread potential pharmaceutical activity . Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

作用機序

Target of Action

Similar 1h-1,2,3-triazole analogs have been reported to inhibit the carbonic anhydrase-ii enzyme .

Mode of Action

It can be inferred from similar compounds that the presence of a polar group at the 1h-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds . Furthermore, these compounds exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase-ii enzyme by similar compounds suggests that it may affect the carbon dioxide transport, ph regulation, and fluid secretion in the body .

Result of Action

The inhibition of carbonic anhydrase-ii enzyme by similar compounds suggests that it may affect various physiological processes such as respiration, fluid secretion, and ph regulation .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

生化学分析

Biochemical Properties

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways. For instance, it can interact with xanthine oxidase, an enzyme involved in purine metabolism, leading to the inhibition of uric acid production . Additionally, 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can form hydrogen bonds with proteins, stabilizing their structure and influencing their function .

Cellular Effects

The effects of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream effects on gene expression . Furthermore, 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to act as a mixed-type inhibitor of xanthine oxidase, binding to both the enzyme’s active site and an allosteric site . Additionally, 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .

Metabolic Pathways

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and cytochrome P450, affecting the metabolism of purines and other substrates . This compound can also influence the levels of various metabolites, including uric acid and reactive oxygen species, by modulating enzyme activity and metabolic flux .

Transport and Distribution

The transport and distribution of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, affecting its bioavailability and distribution in the body .

Subcellular Localization

The subcellular localization of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . Its localization can influence its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3S/c1-6-2-4-7(5-3-6)19(17,18)14-10-8(9(11)16)12-15-13-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMLUDWVFQVBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)